(R)-4-Methyl Ketoprofen

NSAID pharmacology enantioselective COX inhibition drug discovery

(R)-4-Methyl Ketoprofen (CAS 107257-20-5) is the official EP Impurity D and USP Ketoprofen Related Compound A, required for pharmacopeial compliance. Unlike the racemate or (S)-enantiomer, this (R)-enantiomer exhibits negligible COX inhibition, enabling investigation of non-COX analgesic mechanisms without prostaglandin suppression. Validated RP-HPLC data (RRT: 1.46, RCF: 0.938) supports direct method transfer. Mandatory for system suitability at the 0.2% threshold per EP/USP monographs.

Molecular Formula C₁₇H₁₆O₃
Molecular Weight 268.31
Cat. No. B1162172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Methyl Ketoprofen
Molecular FormulaC₁₇H₁₆O₃
Molecular Weight268.31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Methyl Ketoprofen: High-Purity Chiral NSAID Reference Standard for Enantioselective Research & Quality Control


(R)-4-Methyl Ketoprofen (CAS 107257-20-5) is the (R)-enantiomer of 4-methyl ketoprofen, a chiral non-steroidal anti-inflammatory drug (NSAID) from the 2-arylpropionic acid class . As a stereoisomer of ketoprofen, its (S)-enantiomer is the eutomer responsible for the majority of cyclooxygenase (COX) inhibitory activity, while the (R)-enantiomer exhibits a distinct pharmacological profile [1]. The compound is primarily utilized as a high-purity reference standard for the identification and quantification of the ketoprofen EP Impurity D (USP Ketoprofen Related Compound A) in pharmaceutical quality control, and as a research tool for investigating enantioselective metabolism and non-COX-mediated analgesic mechanisms .

(R)-4-Methyl Ketoprofen: Why In-Class Compounds Cannot Be Interchanged for Critical Analytical and Stereospecific Investigations


Substituting (R)-4-Methyl Ketoprofen with its racemic mixture (rac-4'-Methyl Ketoprofen) or other profen-class NSAIDs introduces significant analytical and biological confounds. The racemate contains equal parts of the (S)-enantiomer, which is a potent COX inhibitor, thereby masking the distinct, non-COX-mediated effects of the (R)-enantiomer observed in analgesia models [1]. Furthermore, in analytical method development for pharmaceutical quality control, the (R)-enantiomer is the specific EP Impurity D and USP Related Compound A for ketoprofen . Using an undefined racemic mixture or an alternative compound with different chromatographic behavior will invalidate system suitability tests, rendering methods non-compliant with regulatory pharmacopeias .

(R)-4-Methyl Ketoprofen: Quantitative Differentiation Evidence vs. Comparators


Stereospecific COX Inhibition: (R)-4-Methyl Ketoprofen vs. (S)-Ketoprofen

The (R)-enantiomer of ketoprofen exhibits a drastically reduced COX inhibitory potency compared to its (S)-counterpart. This class-level inference is critical for understanding the compound's differential pharmacology. The (R)-enantiomer is 35-fold less potent at COX-1 and 26-fold less potent at COX-2 in ovine enzyme assays [1]. This lack of potent COX inhibition underpins the research focus on its non-COX-mediated analgesic and anti-inflammatory activities, which are distinct from the mechanism of the racemic drug or the (S)-enantiomer alone [2].

NSAID pharmacology enantioselective COX inhibition drug discovery

Analytical Method Validation: (R)-4-Methyl Ketoprofen as Impurity D Standard

In a validated RP-HPLC method for ketoprofen injection analysis, (R)-4-Methyl Ketoprofen (as Impurity D) is precisely quantified as a critical system suitability parameter. The method provides a defined relative retention time and a specific correction factor, enabling accurate and reproducible impurity monitoring .

pharmaceutical quality control RP-HPLC method validation impurity profiling

Differential Metabolic Pathway: (R)-4-Methyl Ketoprofen as a Specific Metabolite of (R)-Ketoprofen

(R)-4-Methyl Ketoprofen is not a primary synthetic drug but is identified as a specific metabolite of (R)-(-)-Ketoprofen . This metabolic relationship positions it as a key biomarker for studying the enantioselective disposition of ketoprofen in vivo. In contrast, the racemic mixture (rac-4'-Methyl Ketoprofen) is a synthetic impurity standard, not a naturally occurring metabolite.

drug metabolism enantioselective pharmacokinetics biomarker identification

Regulatory Compendial Identity: (R)-4-Methyl Ketoprofen as a USP/EP Reference Standard

The racemic mixture of 4'-Methyl Ketoprofen is officially recognized as Ketoprofen EP Impurity D and USP Ketoprofen Related Compound A . The (R)-enantiomer is the preferred form for use as a reference standard in enantioselective analyses. Its identity and purity are tightly controlled to meet pharmacopeial specifications, a requirement that generic or off-brand alternatives may not satisfy .

regulatory compliance pharmacopeial standards quality assurance

(R)-4-Methyl Ketoprofen: Optimal Use Cases Based on Quantitative Differentiation Evidence


Pharmaceutical Quality Control: System Suitability for Ketoprofen Impurity Profiling

As established in Section 3, (R)-4-Methyl Ketoprofen is the official EP Impurity D and USP Related Compound A. Laboratories performing release testing of ketoprofen API or finished drug products must use this specific compound to validate their analytical methods per pharmacopeial monographs. The validated RP-HPLC method from provides critical data (RRT: 1.46, RCF: 0.938) for method transfer and system suitability verification, ensuring compliance and accurate quantification of this specific impurity at the 0.2% threshold.

Enantioselective Pharmacokinetic and Metabolism Studies of Ketoprofen

Given its role as a metabolite of (R)-(-)-Ketoprofen , (R)-4-Methyl Ketoprofen is the essential standard for developing and validating LC-MS/MS methods to track the stereoselective disposition of ketoprofen. This is critical for research into the non-COX-mediated analgesic effects of the (R)-enantiomer, where accurate quantification of the parent drug and its metabolites is paramount to establishing pharmacokinetic-pharmacodynamic relationships.

Mechanistic Studies of Non-COX-Dependent Analgesia and Inflammation

The profound difference in COX inhibitory potency between (R)- and (S)-enantiomers of profens (e.g., 35-fold for COX-1) [1] makes (R)-4-Methyl Ketoprofen a valuable tool compound. By using this enantiomer, researchers can experimentally isolate and investigate COX-independent pathways, such as modulation of cytokine production or interaction with novel targets, without the confounding effect of potent prostaglandin synthesis inhibition that occurs with the racemate or the (S)-enantiomer [2].

Analytical Method Development for Chiral Separation of Profen NSAIDs

In method development for chiral chromatography, (R)-4-Methyl Ketoprofen serves as a critical resolution marker. Its distinct stereochemistry and chromatographic behavior, as demonstrated in related enantioselective separations of ketoprofen on cellulose tris(4-methylbenzoate) phases [3], allows analysts to optimize and validate methods for resolving R- and S-enantiomers in complex matrices, ensuring accurate determination of enantiomeric purity in research and development.

Quote Request

Request a Quote for (R)-4-Methyl Ketoprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.